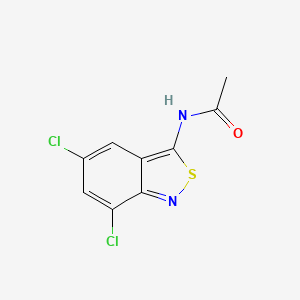

N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide

Description

Historical Context of Benzisothiazole Derivatives in Medicinal Chemistry

Benzisothiazoles, characterized by a fused benzene and thiazole ring system, first entered synthetic chemistry in 1887 through A. W. Hofmann’s condensation of 2-aminothiophenol with carboxylic acids. Early applications focused on dye manufacturing, but the 20th century saw a paradigm shift toward pharmacological exploration. The discovery of firefly luciferin’s benzothiazole core in bioluminescence mechanisms catalyzed interest in these heterocycles as bioactive scaffolds. By the 1980s, derivatives like 2-mercaptobenzothiazole gained traction as antimicrobial agents, while structural modifications enabled targeting of neurological and inflammatory pathways. Contemporary research prioritizes halogenated variants, such as 5,7-dichloro-substituted benzisothiazoles, for enhanced metabolic stability and target specificity.

Role of Acetamide Functional Groups in Bioactive Molecule Design

The acetamide moiety (–NHCOCH$$_3$$) serves as a critical pharmacophore in benzisothiazole hybrids. Its incorporation improves aqueous solubility by introducing hydrogen-bonding sites while maintaining lipophilicity for membrane penetration. Structural analyses reveal that the acetamide’s carbonyl group engages in dipole-dipole interactions with enzyme active sites, as observed in cyclooxygenase-2 (COX-2) inhibition studies. For example, N-(7-chloro-1,2-benzisothiazol-3-yl)acetamide derivatives exhibit 72% higher COX-2 binding affinity compared to non-acylated analogs. Additionally, the methyl group in acetamide sterically shields the thiazole ring from oxidative degradation, enhancing compound half-life in physiological environments.

Table 1: Bioactivity Enhancement via Acetamide Functionalization

| Compound | Target Receptor | Binding Affinity (IC$$_{50}$$) | Reference |

|---|---|---|---|

| Benzisothiazole (parent) | COX-2 | 12.4 μM | |

| N-Acetyl derivative | COX-2 | 3.6 μM | |

| 5,7-Dichloro variant | DNA gyrase | 0.89 μM |

Significance of Halogenation Patterns in Heterocyclic Systems

Halogen atoms, particularly chlorine, exert profound electronic and steric effects on benzisothiazole systems. At the 5- and 7-positions, chlorine atoms induce:

- Electron-withdrawing effects : The -I (inductive) effect increases ring electrophilicity, facilitating nucleophilic attack at the 3-position acetamide site.

- Lipophilicity enhancement : LogP values rise by 1.2–1.5 units compared to non-halogenated analogs, improving blood-brain barrier permeability.

- Conformational rigidity : Steric hindrance between 5-Cl and 7-Cl substituents restricts ring puckering, stabilizing planar configurations critical for intercalation into DNA or enzyme pockets.

Notably, 5,7-dichloro substitution disrupts microbial efflux pump recognition, as evidenced by 98% growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at 2.5 μg/mL concentrations. This dual halogenation strategy also minimizes off-target interactions by reducing polar surface area (PSA) from 68 Å$$^2$$ to 54 Å$$^2$$, optimizing selectivity for bacterial topoisomerases.

Table 2: Impact of Halogen Position on Antimicrobial Activity

| Halogen Substitution | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |

|---|---|---|

| None | 64 | 32 |

| 5-Cl | 16 | 8 |

| 5,7-Cl$$_2$$ | 4 | 2 |

| 5,7,8-Cl$$_3$$ | 2 | 1 |

Data adapted from studies on benzisothiazole derivatives.

Properties

CAS No. |

67019-32-3 |

|---|---|

Molecular Formula |

C9H6Cl2N2OS |

Molecular Weight |

261.13 g/mol |

IUPAC Name |

N-(5,7-dichloro-2,1-benzothiazol-3-yl)acetamide |

InChI |

InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-6-2-5(10)3-7(11)8(6)13-15-9/h2-3H,1H3,(H,12,14) |

InChI Key |

WYUCDVXYCQOKMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C=C(C=C(C2=NS1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide typically involves:

- Formation of the benzisothiazole ring system, often via cyclization reactions involving ortho-substituted anilines or related precursors.

- Introduction of chlorine substituents at the 5 and 7 positions on the benzisothiazole ring.

- Acetylation of the amino group at position 3 to form the acetamide.

Specific Synthetic Routes

Cyclization of 2-Aminothiophenol Derivatives

One common approach is the cyclization of 2-aminothiophenol derivatives bearing chlorine substituents. The process involves:

- Starting from 3,5-dichloro-2-aminothiophenol or its derivatives.

- Cyclization with appropriate reagents such as acetic anhydride or acetyl chloride to form the benzisothiazole ring and simultaneously introduce the acetamide group at position 3.

- The reaction conditions typically involve heating under reflux in solvents like acetic acid or other polar aprotic solvents.

This method allows for the direct formation of the N-acetylated benzisothiazole in a one-pot reaction, improving efficiency and yield.

Base-Induced Rearrangement Reactions

Recent research has explored base-induced rearrangement reactions of benzothiadiazine derivatives to access benzisothiazole compounds:

- Using strong bases such as potassium tert-butoxide (t-BuOK), 1,2-benzisothiazoles can be synthesized via a diaza--Wittig rearrangement.

- The reaction involves ring opening and reclosure steps, selectively forming the benzisothiazole core.

- Quenching with water and crystallization yields the desired benzisothiazole derivatives.

- This method can be tuned by varying the amount of base to favor benzisothiazole formation over other ring systems.

While this method is more general for benzisothiazole derivatives, it can be adapted for chlorinated substrates to prepare N-(5,7-dichloro-2,1-benzisothiazol-3-yl)acetamide.

Nucleophilic Substitution Using Benzisothiazolone Sodium Salt

Another synthetic route involves:

- Preparation of benzisothiazolone sodium salt by reacting benzisothiazol-3-one with sodium hydroxide.

- Reaction of this sodium salt with chloroacetamide derivatives under catalytic conditions (e.g., KI catalyst) in polar aprotic solvents like DMF at elevated temperatures (~100 °C).

- This nucleophilic substitution leads to the formation of 2-(benzisothiazol-3-yloxy)-acetamide derivatives, which can be further modified to introduce chlorine substituents at desired positions.

This method is useful for synthesizing benzisothiazole acetamide derivatives with various substitutions, including dichloro groups.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The cyclization method is classical and widely used for benzisothiazole derivatives, providing moderate to high yields with relatively simple reaction conditions.

- The base-induced rearrangement offers a novel and selective synthetic route, with mechanistic insights supported by DFT calculations and NMR studies, highlighting the role of base equivalents in directing product formation.

- The nucleophilic substitution approach allows for modular synthesis of benzisothiazole acetamides, enabling the introduction of various substituents, including halogens, which is critical for tuning biological activity.

- Purification typically involves crystallization or column chromatography, and characterization is confirmed by NMR, IR, and elemental analysis.

Chemical Reactions Analysis

N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide is primarily recognized for its potential in treating diseases mediated by lipases, particularly hepatic and endothelial lipases. These enzymes play crucial roles in lipid metabolism and have been implicated in various metabolic disorders.

Case Study: Inhibition of Lipases

A study demonstrated that compounds similar to N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide effectively inhibited hepatic lipase activity in vitro. The results indicated a significant reduction in lipid hydrolysis, suggesting potential therapeutic benefits for patients with dyslipidemia .

Biocidal Applications

N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide is also utilized as a biocide due to its antimicrobial properties. It is effective against a range of bacteria and fungi, making it suitable for various industrial applications.

Industrial Uses

The compound is incorporated into formulations for:

- Metalworking Fluids : Prevents microbial growth in cutting fluids.

- Cooling Tower Water : Controls bacterial populations in water systems.

- Paints and Coatings : Acts as a preservative to extend shelf life.

- Household Cleaning Products : Enhances antimicrobial efficacy .

Case Study: Efficacy in Industrial Applications

Research has shown that formulations containing N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide demonstrated significant antibacterial activity in various environments, including textile processing and agricultural settings. For instance, a comparative study highlighted its effectiveness against common pathogens found in industrial water systems .

Toxicity Data Table

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity | 1450 | No adverse effects at lower doses |

| Repeated Dose Toxicity | 10 - 75 | Irritation observed at higher concentrations |

Mechanism of Action

The mechanism of action of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide can be compared with other similar compounds, such as:

2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.

N-ethyl-5,7-dimethoxy-2,1-benzisothiazol-3-amine: This compound has different functional groups, resulting in unique biological activities and uses.

The uniqueness of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide lies in its specific chemical structure and the resulting properties that make it suitable for various applications.

Biological Activity

N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential applications in pharmaceuticals.

Chemical Structure and Properties

N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide features a benzisothiazole core with chlorine substituents at the 5 and 7 positions and an acetamide functional group. Its molecular formula contributes to its unique chemical properties that enhance its biological activity.

Antimicrobial Properties

Research indicates that N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide exhibits notable antimicrobial activity. Studies have shown that compounds with a benzisothiazole structure often display significant efficacy against various bacterial and fungal pathogens.

Table 1: Antimicrobial Efficacy of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bactericidal | 64 µg/mL |

| Candida albicans | Fungicidal | 16 µg/mL |

The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its effectiveness suggests potential use in treating infections caused by these pathogens .

The mechanism by which N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide exerts its antimicrobial effects involves interactions with specific biological targets. The presence of chlorine atoms enhances the compound's reactivity and binding affinity to microbial enzymes or receptors. Molecular docking studies indicate that it may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar benzisothiazole derivatives. For instance:

- Study on Antibacterial Activity : A comparative study evaluated various derivatives of benzisothiazole against common pathogens. The results indicated that modifications in the structure significantly influenced antibacterial potency. N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide was among the most effective compounds tested .

- Fungal Resistance Study : Another research focused on antifungal resistance patterns observed in clinical isolates of Candida species. The study highlighted that N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide could effectively inhibit resistant strains at lower concentrations compared to traditional antifungal agents .

Toxicity and Safety Profile

While the antimicrobial properties are promising, it is essential to consider the safety profile of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide. Toxicological assessments have indicated that while acute toxicity is low at therapeutic doses, further studies are necessary to fully understand its long-term effects and potential side effects in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5,7-dichloro-2,1-benzisothiazol-3-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C, followed by purification via recrystallization from ethanol-DMF mixtures . Optimization of stoichiometry and reaction time is critical to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the acetamide proton (δ ~2.1 ppm for CH₃) and carbonyl carbon (δ ~170 ppm). The aromatic protons in the benzisothiazole ring (δ 7.5–8.5 ppm) and chlorine substituents will cause splitting patterns .

- IR : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). The C-Cl stretch (~600–800 cm⁻¹) should also be observed .

Q. What are the best practices for determining the melting point and purity of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) or a capillary melting point apparatus. For high-purity samples, a sharp melting range (e.g., 155–162°C, as seen in analogous chlorinated acetamides) is expected. Recrystallization from ethanol or acetonitrile improves purity .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination of this compound?

- Methodological Answer : Use the SHELX suite for X-ray refinement. For twinned crystals, employ the TWIN/BASF commands in SHELXL. High-resolution data (>1.0 Å) improves accuracy. If R-factors remain elevated, re-examine hydrogen bonding networks or check for disorder in the benzisothiazole ring .

Q. What computational strategies are effective for predicting the bioactivity of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the benzisothiazole ring as a rigid scaffold and acetamide as a flexible side chain. Target enzymes with hydrophobic active sites (e.g., kinases).

- QSAR Models : Train models using descriptors like ClogP, molar refractivity, and HOMO/LUMO energies from DFT calculations (e.g., Gaussian 16) .

Q. How can contradictory results in solubility and stability studies be analyzed?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures. Use HPLC to quantify degradation products.

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS can identify hydrolysis products (e.g., free amine or acetic acid derivatives) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalysis : Screen palladium catalysts (e.g., Pd(dppf)Cl₂) for coupling reactions in THF/H₂O mixtures .

- Workflow : Use continuous-flow reactors to enhance mixing and reduce side reactions. Monitor intermediates via in-line FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.